Methyl 6-morpholinopyrimidine-4-carboxylate
CAS No.: 1949816-04-9
Cat. No.: VC3129615
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949816-04-9 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | methyl 6-morpholin-4-ylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 |
| Standard InChI Key | MOJUBNLMEZLLBX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC=N1)N2CCOCC2 |
| Canonical SMILES | COC(=O)C1=CC(=NC=N1)N2CCOCC2 |
Introduction
Chemical Identity and Properties
Methyl 6-morpholinopyrimidine-4-carboxylate is identified by the CAS Registry Number 1949816-04-9, which serves as its unique identifier in chemical databases. This heterocyclic compound has a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol. The structure consists of a pyrimidine core with a morpholine ring substituent at the 6-position and a methyl carboxylate group at the 4-position. This particular arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activity.
Structural Characteristics
The compound features several key structural elements that are important for its function and reactivity:
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A pyrimidine ring as the central heterocyclic core
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A morpholine ring attached at the 6-position of the pyrimidine
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A methyl carboxylate (ester) group at the 4-position
These structural features provide multiple sites for potential biological interactions, including hydrogen bonding, hydrophobic interactions, and potential sites for enzymatic modification. The pyrimidine core is particularly notable as it is found in many bioactive compounds and is involved in numerous biochemical processes.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Methyl 6-morpholinopyrimidine-4-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 1949816-04-9 |
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, dichloromethane) |
| Structural Classification | Heterocyclic, Pyrimidine derivative |
| Functional Groups | Morpholine, Pyrimidine, Methyl ester |
These properties are critical for understanding the compound's behavior in different environments and its potential interactions with biological systems .
Biological Activity and Applications
Methyl 6-morpholinopyrimidine-4-carboxylate and its structural analogs have shown promise in various medicinal chemistry applications, with a particular focus on anticancer properties. The biological activity of this compound class makes it an attractive starting point for the development of therapeutic agents.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent and selective derivatives. For compounds like Methyl 6-morpholinopyrimidine-4-carboxylate, several structural elements are likely to influence bioactivity.
Key Structural Features Affecting Activity
The biological activity of Methyl 6-morpholinopyrimidine-4-carboxylate likely depends on several key structural features:
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The pyrimidine core, which is a common feature in many bioactive compounds and can engage in specific interactions with biological targets
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The morpholine substituent, which can enhance solubility and bioavailability while also participating in hydrogen bonding
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The methyl ester group, which may serve as a hydrogen bond acceptor or as a site for metabolic modification in vivo
Modifications to these structural features can significantly impact the compound's biological properties, including potency, selectivity, and pharmacokinetic profile.
Research Status and Future Directions
The research on Methyl 6-morpholinopyrimidine-4-carboxylate appears to be in relatively early stages, with much of the focus on its potential applications in medicinal chemistry, particularly as a building block for anticancer agents.
Current Research Focus
Current research involving Methyl 6-morpholinopyrimidine-4-carboxylate and related compounds appears to center on:
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Exploration of structure-activity relationships to optimize biological activity
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Investigation of specific biological targets and mechanisms of action
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Development of synthetic methodologies for the preparation of analogs and derivatives
This research is laying the groundwork for potential therapeutic applications of this compound class .
Future Research Opportunities
Several promising directions for future research on Methyl 6-morpholinopyrimidine-4-carboxylate include:
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Detailed mechanistic studies to elucidate its interactions with specific molecular targets
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Optimization of the structure to enhance potency and selectivity
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Exploration of combination therapies, particularly in cancer treatment
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Investigation of additional therapeutic applications beyond cancer
Advances in these areas could significantly enhance the potential of this compound as a therapeutic agent or as a lead compound for drug development.
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